Pharmacological Profile of (R)-2-(4-Fluorophenyl)morpholine
Pharmacological Profile of (R)-2-(4-Fluorophenyl)morpholine
The following technical guide details the pharmacological profile of (R)-2-(4-Fluorophenyl)morpholine , a compound that occupies a dual niche as a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) antagonists and as a psychoactive pharmacophore belonging to the phenylmorpholine class of stimulants.
Technical Whitepaper | Version 1.0
Executive Summary
(R)-2-(4-Fluorophenyl)morpholine (CAS: 1515949-00-4, HCl salt) is a fluorinated derivative of 2-phenylmorpholine.[1][2] It serves two distinct roles in pharmaceutical science:
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Chemical Intermediate: It is a key chiral building block for the synthesis of high-affinity NK1 receptor antagonists (e.g., Aprepitant analogs), utilized for their antiemetic and antidepressant properties.
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Psychoactive Pharmacophore: Structurally, it is the desmethyl analogue of the novel psychoactive substance 4-Fluorophenmetrazine (4-FPM) . Based on structure-activity relationships (SAR) of the phenylmorpholine class, it exhibits activity as a monoamine releasing agent and reuptake inhibitor, primarily targeting norepinephrine and dopamine transporters.
This guide analyzes the compound's stereochemical significance, receptor binding profile, and role in drug development.
Chemical Identity & Stereochemistry
The pharmacological potency of phenylmorpholines is highly dependent on stereochemistry. The (R)-enantiomer represents a specific spatial arrangement of the 4-fluorophenyl group at the C2 position of the morpholine ring.
| Property | Specification |
| IUPAC Name | (2R)-2-(4-fluorophenyl)morpholine |
| Common Name | Desmethyl-4-FPM; (R)-4-Fluoro-2-phenylmorpholine |
| Molecular Formula | C₁₀H₁₂FNO |
| Molar Mass | 181.21 g/mol (Free base) |
| Chiral Center | C2 (R-configuration) |
| Structural Class | Substituted Phenylmorpholine |
Stereochemical Significance
In the phenylmorpholine class (e.g., Phenmetrazine), the (S)-configuration at the C2 position is typically associated with potent psychostimulant activity (dopamine release). The (R)-enantiomer discussed here often exhibits:
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Reduced Stimulant Potency: Compared to the (S)-enantiomer, the (R)-isomer generally shows lower affinity for the dopamine transporter (DAT).
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Synthetic Utility: The (R)-configuration is frequently the required scaffold for specific receptor antagonists (NK1) where the binding pocket demands this specific orientation to accommodate the fluorophenyl moiety.
Pharmacodynamics: Mechanism of Action
While direct clinical data on the isolated (R)-enantiomer is limited to proprietary files, its profile is derived from the established SAR of 4-Fluorophenmetrazine (4-FPM) and 2-Phenylmorpholine .
Monoamine Transporter Activity
(R)-2-(4-Fluorophenyl)morpholine acts as a substrate-type releaser and reuptake inhibitor at monoamine transporters.
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Norepinephrine Transporter (NET): High affinity. The fluorine substitution at the para position enhances lipophilicity and binding to NET, resulting in sympathomimetic effects (alertness, vasoconstriction).
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Dopamine Transporter (DAT): Moderate to Low affinity. The absence of the 3-methyl group (present in 4-FPM) typically reduces DAT selectivity and potency compared to the parent compound. The (R)-configuration further attenuates dopaminergic efficacy compared to the (S)-distomer.
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Serotonin Transporter (SERT): Negligible affinity. The 4-fluoro substitution provides only minor serotonergic activity, insufficient to produce entactogenic effects (unlike 4-methyl or 4-methoxy analogues).
Signaling Pathway (Monoamine Release)
The compound enters the presynaptic neuron via NET/DAT and disrupts the VMAT2 storage complex, causing a reversal of transporter flux.
Figure 1: Mechanism of monoamine release induced by phenylmorpholine analogues.
Pharmacokinetics & Metabolism
The absence of the alpha-methyl group (C3-methyl) significantly alters the pharmacokinetic profile compared to Phenmetrazine or 4-FPM.
Metabolic Stability
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MAO Susceptibility: The lack of steric hindrance at the alpha-carbon (C3) makes the morpholine ring more susceptible to oxidative degradation by Monoamine Oxidase (MAO) enzymes compared to 4-FPM. This likely results in a shorter half-life .
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Metabolic Pathways:
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N-Hydroxylation: Formation of N-hydroxy-morpholine metabolites.
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Ring Opening: Oxidative cleavage of the morpholine ring.
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Aromatic Hydroxylation: Minor pathway due to the metabolic stability of the para-fluorine bond.
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Blood-Brain Barrier (BBB)
The compound is highly lipophilic due to the fluorophenyl moiety, ensuring rapid BBB penetration. However, the secondary amine structure is readily protonated at physiological pH.
Applications in Drug Development
Synthesis of NK1 Antagonists
The primary industrial application of (R)-2-(4-Fluorophenyl)morpholine is as a scaffold for Neurokinin-1 (NK1) receptor antagonists .[3] These drugs (e.g., Aprepitant) are used to prevent chemotherapy-induced nausea and vomiting (CINV).
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Role: The morpholine ring provides a rigid spacer that orients the fluorophenyl group into a hydrophobic pocket of the NK1 receptor.
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Stereochemistry: The (R)-configuration is critical for fitting the specific binding site requirements of the NK1 receptor protein.
Forensic & Toxicology Marker
In forensic toxicology, 2-(4-fluorophenyl)morpholine may be detected as a metabolite of the designer drug 4-Fluorophenmetrazine (4-FPM).
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Differentiation: Analysts must distinguish between the parent drug (4-FPM) and the desmethyl metabolite/impurity (2-(4-fluorophenyl)morpholine) using LC-MS/MS transitions.
Experimental Protocols
Receptor Binding Assay (General Protocol)
To determine the affinity (
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Preparation: Transfect HEK293 cells with human NET or DAT cDNA.
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Harvest: Collect membranes and suspend in Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Add radioligand:
Nisoxetine (for NET) or WIN 35,428 (for DAT). -
Add (R)-2-(4-Fluorophenyl)morpholine at concentrations ranging from
to M. -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Synthesis Workflow (Conceptual)
The synthesis of the (R)-enantiomer typically requires asymmetric induction or chiral resolution.
Figure 2: Conceptual enantioselective synthesis pathway.
Comparative Data Profile
| Compound | Structure | Primary Target | Est.[1][2][4][5][6] DAT Affinity ( | Primary Use |
| 4-FPM | 3-Methyl-2-(4-F-phenyl)morpholine | NET / DAT | High (< 100 nM) | Psychoactive / NPS |
| Phenmetrazine | 3-Methyl-2-phenylmorpholine | NET / DAT | High | Anorectic (Obsolete) |
| (R)-2-(4-F-Phenyl)morpholine | 2-(4-F-phenyl)morpholine | NK1 (as intermediate) | Moderate/Low | Synthesis Intermediate |
References
-
BenchChem. (2025).[3] 2-(4-Fluorophenyl)morpholine oxalate: Technical Guide and NK1 Receptor Antagonist Synthesis. Retrieved from
- Mayer, M. et al. (2018). Pharmacological profile of fluorinated phenmetrazine analogues. Neuropharmacology, 133, 120-130.
-
AbovChem. (2024). Product Analysis: (R)-2-(4-fluorophenyl)morpholine hydrochloride. Retrieved from
-
McLaughlin, G. et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis , 10(9).
- World Health Organization. (2016). Critical Review Report: 4-Fluorophenmetrazine. Expert Committee on Drug Dependence.
Disclaimer: This guide is for research and educational purposes only. (R)-2-(4-Fluorophenyl)morpholine is a chemical intermediate and research chemical; it is not approved for human consumption.
Sources
- 1. Other heterocyclic compounds - Abovchem [abovchem.com]
- 2. Functional group-Halo:fluoride - Abovchem [abovchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Fluorophenyl)morpholine HCl | C10H13ClFNO | CID 18460545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anorectic activity of prostaglandin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two novel agents affecting eating through an action on monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
